molecular formula C13H24O11 B119357 Methyl 6-O-alpha-D-mannopyranosyl-alpha-D-Mannopyranoside CAS No. 78962-39-7

Methyl 6-O-alpha-D-mannopyranosyl-alpha-D-Mannopyranoside

Cat. No. B119357
CAS RN: 78962-39-7
M. Wt: 356.32 g/mol
InChI Key: ZQPVHVKWCGZNDW-OGVZYCONSA-N
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Description

“Methyl 6-O-alpha-D-mannopyranosyl-alpha-D-Mannopyranoside” is a versatile compound prevalent in the biomedicine sector . It showcases promising prospects for combating an array of ailments such as diabetes and cancer . It is also used in studies involving the antiviral agent cyanovirin-N and oligomannosides .


Synthesis Analysis

Methyl α-D-mannopyranoside has been used to synthesize a series of tri- and tetrahydroxylated seven-membered iminosugars . This synthesis was part of a study that worked towards a stable noeuromycin analog with a D-manno configuration .


Chemical Reactions Analysis

“Methyl 6-O-alpha-D-mannopyranosyl-alpha-D-Mannopyranoside” is known to have profound affinity with distinct receptors implicated in cellular signaling cascades . It is renowned for its proficient modulation of carbohydrate metabolism and glycosylation mechanisms .


Physical And Chemical Properties Analysis

“Methyl 6-O-alpha-D-mannopyranosyl-alpha-D-Mannopyranoside” is a white to off-white powder . It has a melting point of 193-196 °C . It is soluble in water, with a solubility of 100 mg/mL . The compound has an optical activity of [α]20/D 77.0 to 82.0°, c = 1-10% (w/v) in water .

Scientific Research Applications

Enzyme Substrates and Reference Standards

Methyl 6-O-alpha-D-mannopyranosyl-alpha-D-Mannopyranoside and its derivatives have been synthesized for use as enzyme substrates and reference standards. These compounds are involved in the study of the biosynthesis of phosphorylated N-linked glycoproteins in Dictyostelium discoideum, an amoeba species. This research is foundational in understanding glycoprotein synthesis, which has wide-ranging implications in cell biology and pathology (Hällgren & Hindsgaul, 1994).

Infection Prevention Studies

Methyl 6-O-alpha-D-mannopyranosyl-alpha-D-Mannopyranoside has been studied for its ability to prevent urinary tract infections in mice caused by Escherichia coli. It acts as a competitor inhibitor, blocking the binding of mannose by the bacteria, thereby reducing the number of bacteriuric mice. This highlights its potential application in preventing infections by inhibiting bacterial adherence (Aronson et al., 1979).

Lectin-Carbohydrate Interaction Studies

The interaction of concanavalin A, a lectin from Canavalia ensiformis, with methyl 6-O-alpha-D-mannopyranosyl-alpha-D-Mannopyranoside has been studied using titration microcalorimetry. These studies provide insights into the thermodynamics of protein-carbohydrate interactions, which are crucial for understanding cell communication and signaling pathways. The research also explores the cooperative nature of lectin-carbohydrate binding, which is significant in various biological processes, including cell-cell recognition and pathogen-host interactions (Williams et al., 1992).

Synthesis of Glycosylated Molecules

Methyl 6-O-alpha-D-mannopyranosyl-alpha-D-Mannopyranoside has been used in the synthesis of glycosylated molecules such as oligosaccharides, which are essential for various biological functions. These synthesized molecules are used to study the structure and function of carbohydrates in biological systems, and they have potential applications in drug development and biotechnology (Khan, Jain, & Matta, 1990).

Antimicrobial and Antiviral Research

Methyl 6-O-alpha-D-mannopyranosyl-alpha-D-Mannopyranoside derivatives have been synthesized and evaluated for their antimicrobial properties. Computational studies and in vitro antimicrobial evaluation have demonstrated their potential as antimicrobial agents. Moreover, molecular docking simulations against SARS-CoV-2 M-pro protein have shown better binding affinity compared to the parent drug, indicating their potential application in antiviral therapies (Yasmin et al., 2021).

Future Directions

“Methyl 6-O-alpha-D-mannopyranosyl-alpha-D-Mannopyranoside” shows promising prospects for combating an array of ailments such as diabetes and cancer . Its use in studies involving the antiviral agent cyanovirin-N and oligomannosides suggests potential future directions in antiviral research and the development of new therapeutics.

properties

IUPAC Name

(2R,3S,4S,5S,6S)-2-(hydroxymethyl)-6-[[(2R,3S,4S,5S,6S)-3,4,5-trihydroxy-6-methoxyoxan-2-yl]methoxy]oxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24O11/c1-21-12-10(19)9(18)7(16)5(24-12)3-22-13-11(20)8(17)6(15)4(2-14)23-13/h4-20H,2-3H2,1H3/t4-,5-,6-,7-,8+,9+,10+,11+,12+,13+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQPVHVKWCGZNDW-OGVZYCONSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1C(C(C(C(O1)COC2C(C(C(C(O2)CO)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO[C@@H]1[C@H]([C@H]([C@@H]([C@H](O1)CO[C@@H]2[C@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001000164
Record name Methyl 6-O-hexopyranosylhexopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001000164
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

356.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 6-O-alpha-D-mannopyranosyl-alpha-D-Mannopyranoside

CAS RN

78962-39-7
Record name Methyl 6-O-mannopyranosylmannopyranoside
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078962397
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methyl 6-O-hexopyranosylhexopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001000164
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
BA Williams, MC Chervenak, EJ Toone - Journal of Biological Chemistry, 1992 - Elsevier
Despite years of study, a comprehensive picture of the binding of the lectin from Canavalia ensiformis, concanavalin A, to carbohydrates remains elusive. We report here studies on the …
Number of citations: 155 www.sciencedirect.com

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